1-alpha-L-Ribofuranosylcytosine
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Overview
Description
4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the amino group.
Glycosylation: reactions to attach the tetrahydrofuran ring.
Oxidation and reduction: steps to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for controlled synthesis.
Chromatographic techniques: for purification.
Automated synthesis: systems to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry
Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Inhibits specific enzymes involved in metabolic pathways.
Biomolecular interactions: Studies of interactions with DNA and RNA.
Medicine
Drug development: Potential use in the development of therapeutic agents.
Diagnostic tools: Used in the design of diagnostic assays.
Industry
Material science: Used in the synthesis of advanced materials.
Chemical manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may:
Bind to active sites: of enzymes, inhibiting their activity.
Interact with nucleic acids: , affecting replication or transcription processes.
Modulate receptor activity: , influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(β-D-ribofuranosyl)pyrimidin-2(1H)-one: A nucleoside analog with similar structural features.
4-Amino-1-(2-deoxy-β-D-ribofuranosyl)pyrimidin-2(1H)-one: Another nucleoside analog used in medicinal chemistry.
Uniqueness
4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O5 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8+/m0/s1 |
InChI Key |
UHDGCWIWMRVCDJ-YDLFOAGRSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@H]([C@@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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